6-Carboxamide vs 7-Carboxamide Regioisomers: Divergent Antileukemic Potency
The imidazo[1,2-b]pyrazole-7-carboxamide lead DU385 exhibits IC50 values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) against human leukemia cell lines, with selectivity over primary fibroblasts [1]. No equivalent data exist for the 6-carboxamide regioisomer; however, the distinct electronic and steric environment of the 6-position carboxamide is known to alter hydrogen-bonding patterns with biological targets [2].
| Evidence Dimension | Cytotoxicity (IC50) against leukemia cell lines |
|---|---|
| Target Compound Data | Not reported for 6-carboxamide regioisomer |
| Comparator Or Baseline | 7-carboxamide DU385: IC50 16.54 nM (HL-60), 27.24 nM (MOLT-4), 32.25 nM (MV-4-11) |
| Quantified Difference | Data unavailable; regioisomeric shift from 7- to 6-position expected to alter activity |
| Conditions | In vitro cytotoxicity assay; monolayer culture |
Why This Matters
Procurement of the 6-carboxamide regioisomer enables exploration of unexplored chemical space with potential for novel intellectual property distinct from the heavily patented 7-carboxamide series.
- [1] Szebeni, G.J. et al. (2018) 'Imidazo[1,2-b]pyrazole-7-carboxamides Induce Apoptosis in Human Leukemia Cells at Nanomolar Concentrations', Molecules, 23(11), 2845. doi: 10.3390/molecules23112845. View Source
- [2] PubChem CID 121215031, 1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide. View Source
